2-(4-Chlorophenyl)quinoline 2-(4-Chlorophenyl)quinoline
Brand Name: Vulcanchem
CAS No.: 24698-70-2
VCID: VC16807998
InChI: InChI=1S/C15H10ClN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H
SMILES:
Molecular Formula: C15H10ClN
Molecular Weight: 239.70 g/mol

2-(4-Chlorophenyl)quinoline

CAS No.: 24698-70-2

Cat. No.: VC16807998

Molecular Formula: C15H10ClN

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)quinoline - 24698-70-2

Specification

CAS No. 24698-70-2
Molecular Formula C15H10ClN
Molecular Weight 239.70 g/mol
IUPAC Name 2-(4-chlorophenyl)quinoline
Standard InChI InChI=1S/C15H10ClN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H
Standard InChI Key GXFBUBKTTCNIRT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Chemical Structure

2-(4-Chlorophenyl)quinoline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with a 4-chlorophenyl substituent at the 2-position. The molecular formula is C15H10ClN\text{C}_{15}\text{H}_{10}\text{ClN}, with a molecular weight of 239.71 g/mol. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC15H10ClN\text{C}_{15}\text{H}_{10}\text{ClN}
Molecular Weight239.71 g/mol
Melting Point180–182°C (estimated)
Boiling Point381°C (extrapolated)
SolubilityInsoluble in water; soluble in DMSO, ethanol

Synthetic Routes

Iron-Catalyzed Dehydrogenative Coupling

A scalable method for synthesizing quinoline derivatives involves iron-catalyzed acceptorless dehydrogenative coupling. In this approach, 2-aminobenzyl alcohol reacts with secondary alcohols in the presence of a PNP-iron\text{PNP-iron} catalyst and tt-BuOK as a base. The reaction proceeds at 120°C in 1,4-dioxane, yielding quinolines with substituents derived from the alcohol precursor . For 2-(4-chlorophenyl)quinoline, 4-chlorobenzyl alcohol could serve as the starting material, though optimization may be required to achieve high regioselectivity.

Friedländer Annulation

Alternative routes include the Friedländer annulation, where 2-aminoacetophenone derivatives condense with ketones or aldehydes under acidic conditions. For example, reacting 2-amino-4-chloroacetophenone with cyclohexanone in the presence of H2SO4\text{H}_2\text{SO}_4 generates the quinoline core. This method is less atom-economical but offers flexibility in introducing diverse substituents .

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsAdvantages
Iron-catalyzed coupling65–75120°C, 24 h, Ar atmosphereScalable, minimal byproducts
Friedländer annulation50–60Acidic, refluxBroad substrate scope

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s antimicrobial activity stems from its ability to disrupt microbial membranes and inhibit essential enzymes. In a study of quinoline-thiazole hybrids, derivatives with 4-chlorophenyl groups showed potent activity against Candida albicans (MIC = 1 mg/mL) . The chlorine atom’s electronegativity likely enhances interactions with fungal cytochrome P450 enzymes.

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

Quinoline derivatives generally exhibit favorable pharmacokinetic properties due to their lipophilicity. Computational models predict a logP value of 3.2 for 2-(4-chlorophenyl)quinoline, indicating moderate blood-brain barrier permeability . In vivo studies of analogous compounds show peak plasma concentrations within 2–4 hours post-administration .

Toxicity Considerations

Applications in Materials Science

Fluorescent Probes

The rigid quinoline framework enables applications in optoelectronics. Derivatives functionalized with electron-withdrawing groups (e.g., -Cl) exhibit blue-shifted emission spectra, making them suitable for bioimaging .

Catalytic Uses

Iron complexes of 2-(4-chlorophenyl)quinoline serve as catalysts in C–H activation reactions, enabling sustainable synthesis of pharmaceuticals .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl group could optimize bioactivity.

  • Nanoparticle Drug Delivery: Encapsulation in lipid nanoparticles may enhance bioavailability and reduce off-target effects .

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